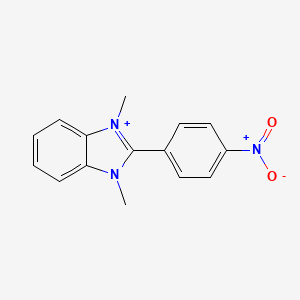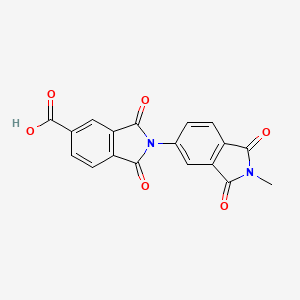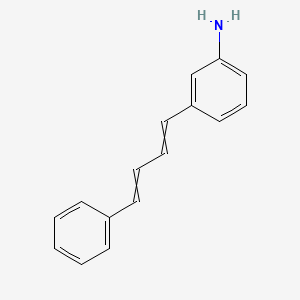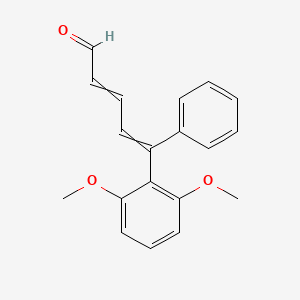
1,3-dimethyl-2-(4-nitrophenyl)-1H-3,1-benzimidazol-3-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-DIMETHYL-2-(4-NITROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodiazole core substituted with a nitrophenyl group and two methyl groups, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-2-(4-NITROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM typically involves multi-step organic reactions. One common method includes the condensation of 4-nitroaniline with o-phenylenediamine under acidic conditions to form the benzodiazole core. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1,3-DIMETHYL-2-(4-NITROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide.
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products
The major products formed from these reactions include various substituted benzodiazole derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and physical properties.
科学研究应用
1,3-DIMETHYL-2-(4-NITROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1,3-DIMETHYL-2-(4-NITROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to DNA or proteins, disrupting their normal function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
- 1,3-DIMETHYL-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-3-IUM
- 1,3-DIMETHYL-2-(4-CHLOROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM
- 1,3-DIMETHYL-2-(4-AMINOPHENYL)-1H-1,3-BENZODIAZOL-3-IUM
Uniqueness
1,3-DIMETHYL-2-(4-NITROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM is unique due to its nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in the development of fluorescent probes and advanced materials.
属性
分子式 |
C15H14N3O2+ |
|---|---|
分子量 |
268.29 g/mol |
IUPAC 名称 |
1,3-dimethyl-2-(4-nitrophenyl)benzimidazol-3-ium |
InChI |
InChI=1S/C15H14N3O2/c1-16-13-5-3-4-6-14(13)17(2)15(16)11-7-9-12(10-8-11)18(19)20/h3-10H,1-2H3/q+1 |
InChI 键 |
LLGSDJFJVODUHK-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=CC=C(C=C3)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[p-(Dimethylamino)benzylidene]aniline](/img/structure/B11712664.png)


![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]biphenyl-4-carbohydrazide](/img/structure/B11712676.png)


![1-[(E)-(2-phenylhydrazin-1-ylidene)methyl]naphthalen-2-ol](/img/structure/B11712687.png)
![3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11712693.png)
![(3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11712702.png)
![(2E)-N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-phenylprop-2-enamide](/img/structure/B11712707.png)
![N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide](/img/structure/B11712713.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712721.png)


